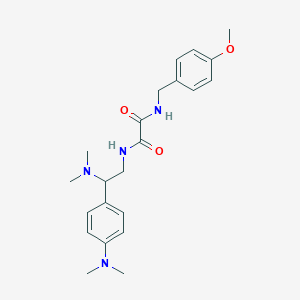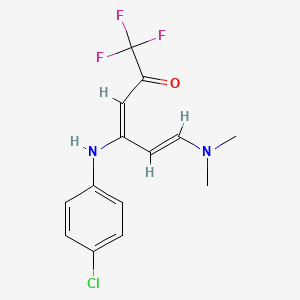![molecular formula C19H19BrN2O4S B2493978 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 864975-88-2](/img/structure/B2493978.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of benzothiazole derivatives involves multiple steps, including etherification, Friedel-Crafts acylation, α-bromation, cyclization of thiazole, and imidization. These processes are crucial for creating the benzothiazole core and attaching various functional groups to achieve the desired chemical structure and bioactivity. For example, a study by Shen et al. (2012) described the synthesis of benzothiazole derivatives showing insecticidal and fungicidal activities, highlighting the importance of synthesis strategies in developing functional molecules (Shen et al., 2012).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using techniques such as NMR, MS spectra, and elemental analysis. These methods provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups. The molecular structure significantly influences the compound's chemical behavior and interaction with biological targets (Inkaya et al., 2012).
科学的研究の応用
Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing promise for use in photodynamic therapy (PDT), a cancer treatment method. The compounds displayed effective fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in PDT.
Anticonvulsant Properties : Research by Ugale et al. (2012) focused on the synthesis of quinazolino-benzothiazoles and evaluated their anticonvulsant properties. Certain derivatives demonstrated significant activity against tonic and clonic seizures in experimental models, highlighting their potential as anticonvulsant agents.
Antipsychotic Agents : A study conducted by Högberg et al. (1990) synthesized and evaluated various benzamide derivatives for their antidopaminergic properties. These compounds showed potential as antipsychotic agents, particularly in relation to dopamine D-2 receptors.
Antimicrobial Properties : The work of Desai, Rajpara, & Joshi (2013) involved the synthesis and antimicrobial screening of thiazole derivatives. These compounds showed considerable effectiveness against bacterial and fungal infections, suggesting their potential as therapeutic agents in treating microbial diseases.
Anticancer Activity : Kumbhare et al. (2014) in their study Kumbhare et al. (2014) synthesized isoxazole derivatives of benzo[d]thiazol-2-amine, exhibiting significant anticancer activity against various cancer cell lines. These compounds were particularly effective against Colo205 cells, inducing G2/M cell cycle arrest and activating p53, which plays a crucial role in regulating cell proliferation and apoptosis.
Antidiabetic and Hypolipidemic Activities : Research by Mehendale-Munj, Ghosh, & Ramaa (2011) focused on synthesizing thiazolidinedione analogs to evaluate their hypoglycemic and hypolipidemic activities. These molecules showed significant reduction in blood glucose, cholesterol, and triglyceride levels, suggesting their potential use in treating type-2 diabetes.
Antibacterial and Cytotoxicity Studies : Patil et al. (2010) synthesized N-heterocyclic carbene-silver complexes and tested them for antibacterial and cytotoxic activities Patil et al. (2010). These complexes displayed high antibacterial activity against both Gram-negative and Gram-positive bacteria and demonstrated notable cytotoxicity against cancer cell lines.
作用機序
特性
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S/c1-24-9-8-22-15-7-4-12(20)10-17(15)27-19(22)21-18(23)14-6-5-13(25-2)11-16(14)26-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPNEZDHGDMZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)
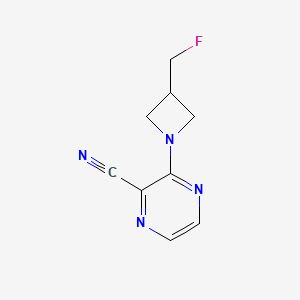
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)
![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

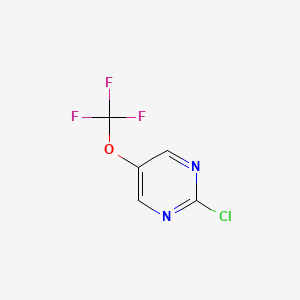
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)
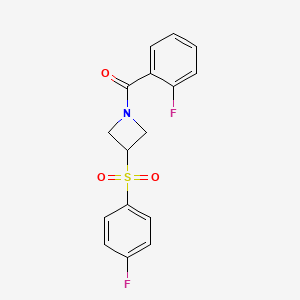
![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
